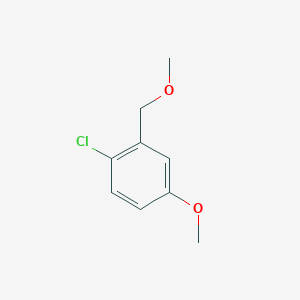![molecular formula C11H14N2O2 B13887893 (R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine is a chemical compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine typically involves the reaction of piperazine with a benzo[d][1,3]dioxole derivative. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another approach includes the use of CuI and NaHCO3 in acetonitrile for the direct synthesis of functionalized benzo[d][1,3]dioxin-4-one derivatives .
Industrial Production Methods
Industrial production methods for ®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can also participate in binding interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds share the benzo[d][1,3]dioxole moiety but have different core structures.
Uniqueness
®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine is unique due to its specific substitution pattern and the presence of both the benzo[d][1,3]dioxole and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(2R)-2-(1,3-benzodioxol-5-yl)piperazine |
InChI |
InChI=1S/C11H14N2O2/c1-2-10-11(15-7-14-10)5-8(1)9-6-12-3-4-13-9/h1-2,5,9,12-13H,3-4,6-7H2/t9-/m0/s1 |
InChIキー |
IFBLQYWVJXGZPY-VIFPVBQESA-N |
異性体SMILES |
C1CN[C@@H](CN1)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1CNC(CN1)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
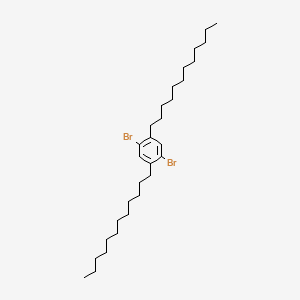
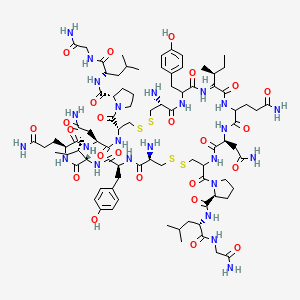
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
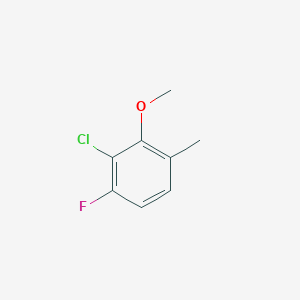
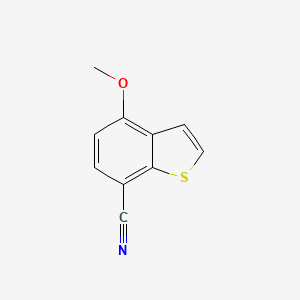
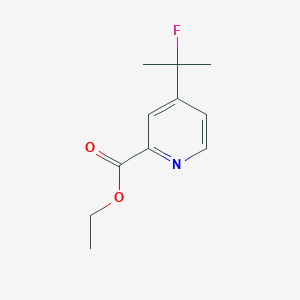
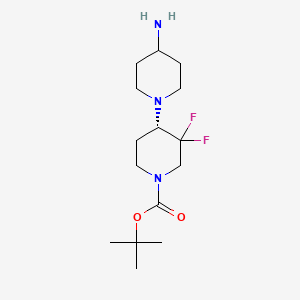
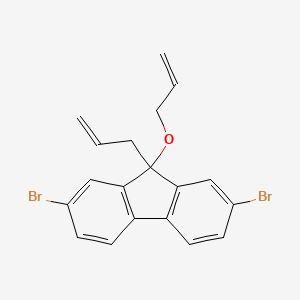
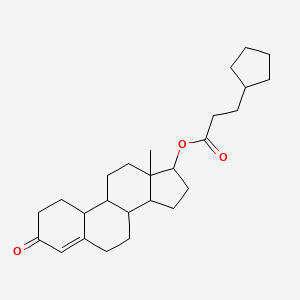
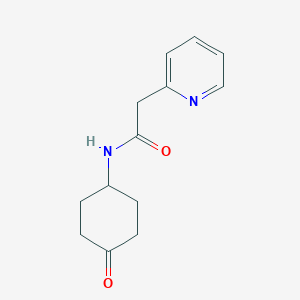
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
